![molecular formula C15H21NO B14617344 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol CAS No. 60431-03-0](/img/structure/B14617344.png)
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol is an organic compound that features a phenolic structure with a di(prop-2-en-1-yl)amino group attached to the methyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with di(prop-2-en-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro groups). The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenolic ring.
Applications De Recherche Scientifique
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the di(prop-2-en-1-yl)amino group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biological processes and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol include other phenolic compounds with different substituents, such as:
- 4-{[Di(prop-2-en-1-yl)amino]methyl}-phenol
- 2,6-dimethylphenol
- 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylbenzene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
60431-03-0 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
4-[[bis(prop-2-enyl)amino]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H21NO/c1-5-7-16(8-6-2)11-14-9-12(3)15(17)13(4)10-14/h5-6,9-10,17H,1-2,7-8,11H2,3-4H3 |
Clé InChI |
TWGYGSYTPJQMAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CN(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
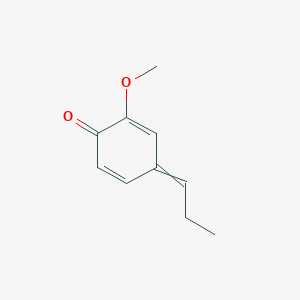

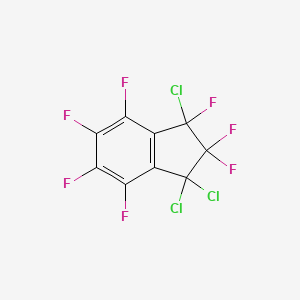
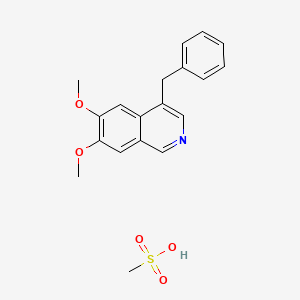
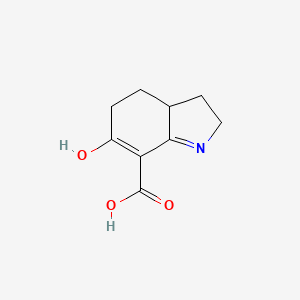
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
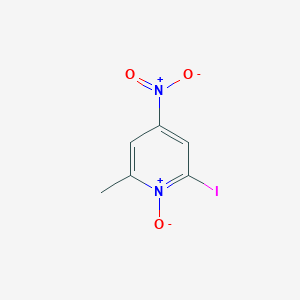
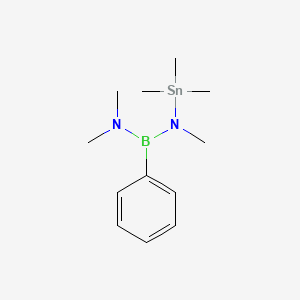
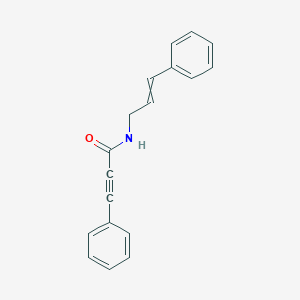
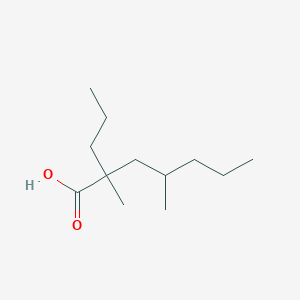
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
